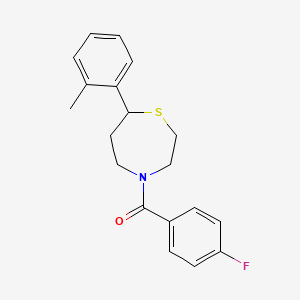

(4-Fluorophenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone

Descripción

The compound "(4-Fluorophenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone" features a 1,4-thiazepane ring fused with a 4-fluorophenyl group at the ketone position and an o-tolyl (2-methylphenyl) substituent at the 7-position. This structure combines electron-withdrawing (fluorine) and electron-donating (methyl) groups, which may influence its physicochemical properties and biological activity.

Propiedades

IUPAC Name |

(4-fluorophenyl)-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNOS/c1-14-4-2-3-5-17(14)18-10-11-21(12-13-23-18)19(22)15-6-8-16(20)9-7-15/h2-9,18H,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGORXZUVXAMROC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone typically involves the following steps:

Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor containing sulfur and nitrogen atoms.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated aromatic compound.

Attachment of the o-Tolyl Group: The o-tolyl group can be attached through a Friedel-Crafts alkylation reaction using o-tolyl chloride and a suitable catalyst.

Industrial Production Methods

Industrial production of (4-Fluorophenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted aromatic compounds.

Aplicaciones Científicas De Investigación

(4-Fluorophenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific biological pathways.

Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Research: It is used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.

Mecanismo De Acción

The mechanism of action of (4-Fluorophenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and biological responses.

Comparación Con Compuestos Similares

Data Table: Key Properties of Comparable Compounds

Research Implications and Gaps

- Medicinal Chemistry : The o-tolyl and fluorophenyl groups in the target compound may synergize for selective receptor binding, but in vitro bioactivity data are lacking.

- Materials Science: Steric effects from the o-tolyl group could be leveraged to design non-crystalline organic semiconductors.

- Synthesis Challenges : Multi-step routes are anticipated, requiring optimization to avoid side reactions during cyclization .

Actividad Biológica

(4-Fluorophenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone, a compound with the CAS number 1706089-60-2, belongs to the class of thiazepanes. Its unique structure, featuring a thiazepane ring and various aromatic groups, positions it as a candidate for pharmacological research and potential therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.

Chemical Structure and Properties

The molecular formula of (4-Fluorophenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is C19H20FNOS. It contains a fluorinated phenyl group and an o-tolyl moiety attached to a thiazepane ring. The presence of these functional groups contributes to its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 329.43 g/mol |

| IUPAC Name | (4-fluorophenyl)-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]methanone |

| CAS Number | 1706089-60-2 |

| Chemical Class | Thiazepane derivative |

The biological activity of (4-Fluorophenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may exert its effects through:

- Enzyme Inhibition : The thiazepane ring can facilitate binding to active sites of enzymes, potentially inhibiting their function.

- Receptor Modulation : The aromatic groups may engage in π-π stacking interactions with receptor sites, influencing cellular signaling pathways.

Biological Activity Studies

Research has indicated several potential biological activities associated with this compound:

- Anticancer Activity : Preliminary studies suggest that thiazepane derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to (4-Fluorophenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells .

- Neuroprotective Effects : Some derivatives have been evaluated for their neuroprotective properties in models of neurodegenerative diseases. The ability to cross the blood-brain barrier enhances their potential as therapeutic agents for conditions like Alzheimer's disease .

- Anti-inflammatory Properties : There is evidence that compounds containing thiazepane rings can modulate inflammatory responses by inhibiting pro-inflammatory cytokines .

Case Studies

Several case studies have highlighted the biological significance of similar compounds:

- Case Study 1 : A study on thiazepane derivatives demonstrated that modifications at the 7-position significantly increased anti-cancer activity against breast cancer cell lines. The introduction of various substituents influenced both potency and selectivity .

- Case Study 2 : Research on related thiazepane compounds indicated potential neuroprotective mechanisms through the modulation of oxidative stress pathways in neuronal cells .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.